1,15-Pentadecanediamine
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Overview
Description
1,15-Pentadecanediamine is a long-chain aliphatic diamine with the molecular formula C₁₅H₃₄N₂. It is characterized by the presence of two amino groups (-NH₂) at the terminal positions of a 15-carbon alkane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,15-Pentadecanediamine can be synthesized through several methods. One common approach involves the hydrogenation of nitriles or dinitriles. For instance, the hydrogenation of 1,15-pentadecanedinitrile in the presence of a suitable catalyst such as Raney nickel can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, pressure, and the concentration of the catalyst used .
Chemical Reactions Analysis
Types of Reactions: 1,15-Pentadecanediamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced further to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides, imides, or other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Primary amines.
Substitution: Amides and imides
Scientific Research Applications
1,15-Pentadecanediamine has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.
Materials Science: The compound is utilized in the development of high-performance materials due to its long aliphatic chain, which imparts flexibility and durability.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive molecules and drug delivery systems .
Mechanism of Action
The mechanism of action of 1,15-pentadecanediamine in various applications depends on its chemical structure. In polymer chemistry, the amino groups react with carboxylic acids or their derivatives to form amide bonds, leading to the formation of polyamides. In biological systems, the compound can interact with cellular components through hydrogen bonding and hydrophobic interactions, influencing the structure and function of biomolecules .
Comparison with Similar Compounds
1,10-Decanediamine: A shorter aliphatic diamine with similar reactivity but different physical properties due to its shorter chain length.
1,12-Dodecanediamine: Another aliphatic diamine with intermediate chain length and properties.
1,16-Hexadecanediamine: A longer aliphatic diamine with increased hydrophobicity and different material properties
Uniqueness: 1,15-Pentadecanediamine is unique due to its specific chain length, which provides a balance between flexibility and rigidity in polymer applications. Its long chain also imparts hydrophobic characteristics, making it suitable for applications requiring water resistance .
Properties
IUPAC Name |
pentadecane-1,15-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34N2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h1-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRPLFBVYIKTSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCN)CCCCCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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